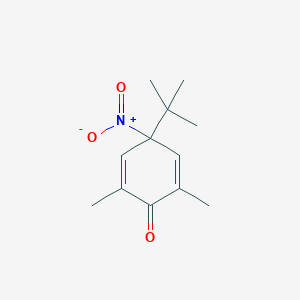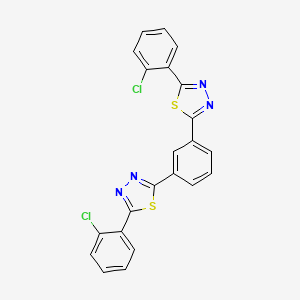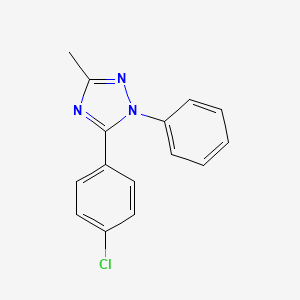![molecular formula C13H13NS B14373102 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole CAS No. 91020-51-8](/img/structure/B14373102.png)
1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with an ethenyl group and a 4-(methylsulfanyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Attachment of the 4-(Methylsulfanyl)phenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the 4-(methylsulfanyl)phenyl group reacts with the pyrrole ring in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted pyrrole.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-Ethenyl-2-[4-(methylsulfonyl)phenyl]-1H-pyrrole: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Ethenyl-1H-pyrrole: Lacks the phenyl substitution.
4-(Methylsulfanyl)phenyl-1H-pyrrole: Lacks the ethenyl substitution.
Uniqueness: 1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole is unique due to the combination of its ethenyl and 4-(methylsulfanyl)phenyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91020-51-8 |
|---|---|
Formule moléculaire |
C13H13NS |
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
1-ethenyl-2-(4-methylsulfanylphenyl)pyrrole |
InChI |
InChI=1S/C13H13NS/c1-3-14-10-4-5-13(14)11-6-8-12(15-2)9-7-11/h3-10H,1H2,2H3 |
Clé InChI |
YPIACHMUFLPQLC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=CC=CN2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
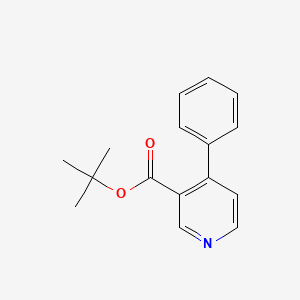
![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)

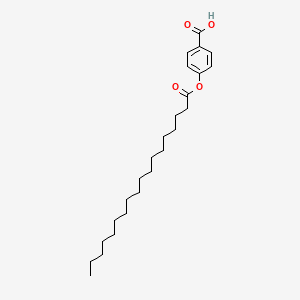
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
